molecular formula C13H14BrN3O2 B2828266 1-[1-(3-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole CAS No. 957006-96-1

1-[1-(3-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2828266
CAS No.: 957006-96-1
M. Wt: 324.178
InChI Key: HNUGYAWIKPZYTP-UHFFFAOYSA-N
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Description

1-[1-(3-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromophenyl group, a nitroethyl group, and two methyl groups attached to the pyrazole ring

Scientific Research Applications

1-[1-(3-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. For example, many biologically active pyrazoles act by interacting with specific enzymes or receptors in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of electron-deficient N-arylhydrazones with nitroolefins. This regioselective synthesis allows for the formation of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The methyl groups on the pyrazole ring can be functionalized through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, electrophiles.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted pyrazoles: Formed through nucleophilic substitution of the bromophenyl group.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromophenyl)-1H-pyrrole: Similar in structure but lacks the nitroethyl and dimethyl groups.

    3-(4-Bromophenyl)-1,2,4-triazine: Contains a triazine ring instead of a pyrazole ring.

    1-(3-Bromophenyl)-3-methylpyrazole: Similar but lacks the nitroethyl group.

Uniqueness

1-[1-(3-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is unique due to the presence of both the nitroethyl and dimethyl groups on the pyrazole ring

Properties

IUPAC Name

1-[1-(3-bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c1-9-6-10(2)17(15-9)13(8-16(18)19)11-4-3-5-12(14)7-11/h3-7,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUGYAWIKPZYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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